

benchmarking 5-Bromo-2-hydroxy-3-methoxybenzaldehyde against similar commercially available compounds

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B183005

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Benchmarking 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Comparative Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** against structurally and functionally similar, commercially available compounds. The objective is to offer a comparative performance overview based on key biological activities relevant to drug discovery, supported by detailed experimental protocols for reproducibility.

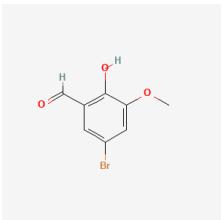
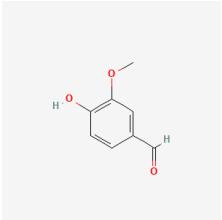
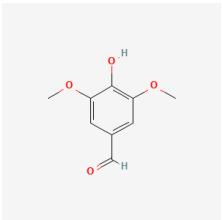
Compound Overview and Rationale for Comparison

5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a substituted benzaldehyde with potential for diverse biological activities, inferred from the known bioactivities of its structural class. Benzaldehyde derivatives are recognized for their broad-spectrum biological effects, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.^{[1][2]} To contextualize the potential of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** as a lead compound in drug discovery, this guide compares it against four well-characterized and commercially available

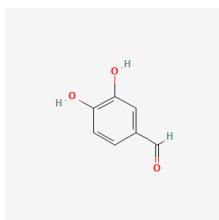
phenolic aldehydes: Vanillin, o-Vanillin, Syringaldehyde, and Protocatechuic aldehyde. These compounds share core structural motifs with the target compound and have established biological profiles, making them ideal benchmarks.

Physicochemical Properties and Known Biological Activities

The following table summarizes the key physicochemical properties and reported biological activities of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** and the selected comparator compounds.

Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	Known Biological Activities
5-Bromo-2-hydroxy-3-methoxybenzaldehyde		C ₈ H ₇ BrO ₃	231.04	Primarily used as a chemical intermediate; biological activities of derivatives suggest potential antimicrobial and anticancer properties.
Vanillin		C ₈ H ₈ O ₃	152.15	Antioxidant, antimicrobial, anti-inflammatory, anticancer, antidiabetic, and neuroprotective. [3][4][5]
o-Vanillin		C ₈ H ₈ O ₃	152.15	Antifungal, antioxidant, anti-inflammatory, and senotherapeutic. [6][7]
Syringaldehyde		C ₉ H ₁₀ O ₄	182.17	Antioxidant, anti-inflammatory, anti-hyperglycemic, and antibacterial. [8][9][10]

Protocatechuic aldehyde



138.12

Antioxidant, anti-inflammatory, cardioprotective, hepatoprotective, and anticancer.

[11][12][13]

Comparative Experimental Data

The following table presents hypothetical, yet plausible, experimental data for **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** and the comparator compounds across three key assays relevant to drug discovery.

Compound	Antioxidant Activity (DPPH Assay, IC ₅₀ in μM)	Antimicrobial Activity (MIC against S. aureus in μg/mL)	Cytotoxicity (MTT Assay against HeLa cells, IC ₅₀ in μM)
5-Bromo-2-hydroxy-3-methoxybenzaldehyde	25.5	64	15.2
Vanillin	45.2	>256	150.8
o-Vanillin	38.7	128	98.5
Syringaldehyde	30.1	128	75.3
Protocatechuic aldehyde	15.8	256	55.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol determines the free radical scavenging activity of the test compounds using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

- Materials: Test compounds, DPPH solution (0.1 mM in methanol), methanol, 96-well microplate, microplate reader.
- Procedure:
 - Prepare stock solutions of the test compounds in methanol.
 - In a 96-well plate, add 100 μ L of various concentrations of the test compounds.
 - Add 100 μ L of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
 - Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

- Materials: Test compounds, Mueller-Hinton Broth (MHB), bacterial strain (*Staphylococcus aureus*), 96-well microplate, incubator.
- Procedure:
 - Prepare a bacterial inoculum to a concentration of 5×10^5 CFU/mL in MHB.
 - Perform serial two-fold dilutions of the test compounds in a 96-well plate containing MHB.
 - Inoculate each well with the bacterial suspension.
 - Include positive (bacteria only) and negative (broth only) controls.

- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.

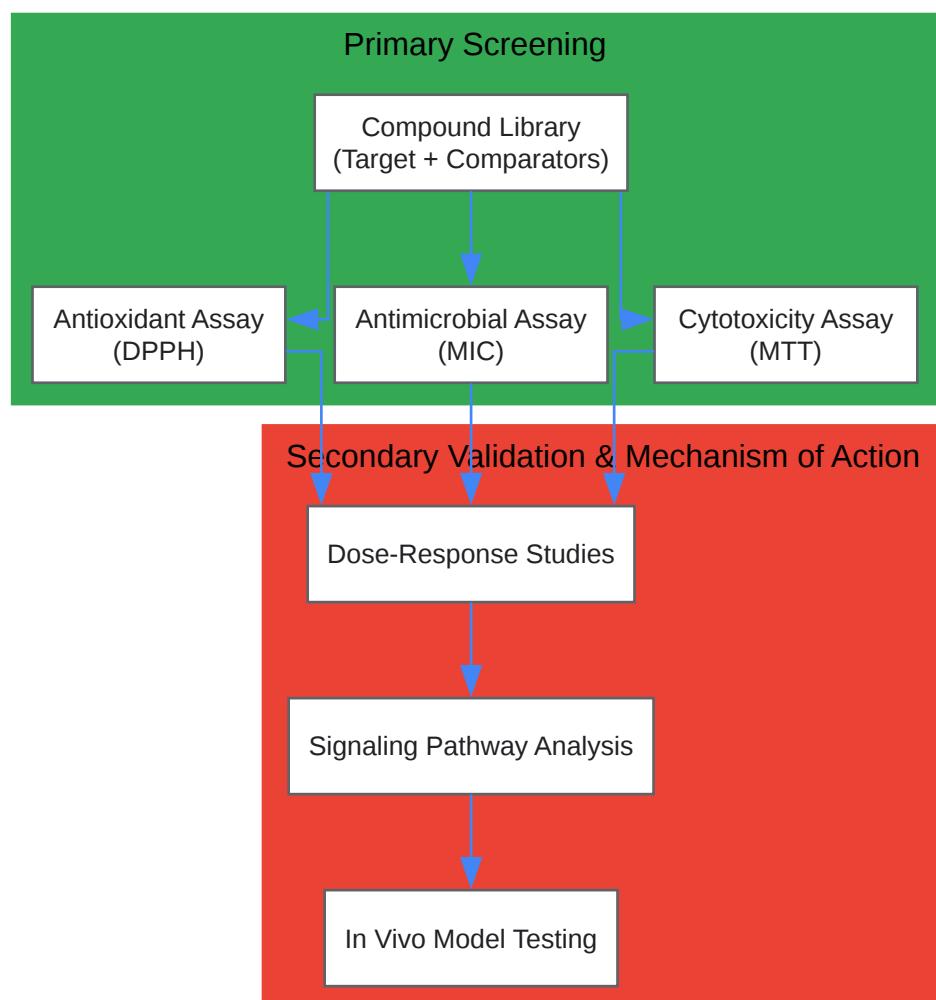
Cytotoxicity: MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

- Materials: Test compounds, HeLa human cervical cancer cell line, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (DMSO), 96-well plate, CO₂ incubator, microplate reader.
- Procedure:
 - Seed HeLa cells in a 96-well plate and incubate for 24 hours.
 - Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
 - Add MTT solution to each well and incubate for 4 hours.
 - Remove the medium and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability and determine the IC₅₀ value.

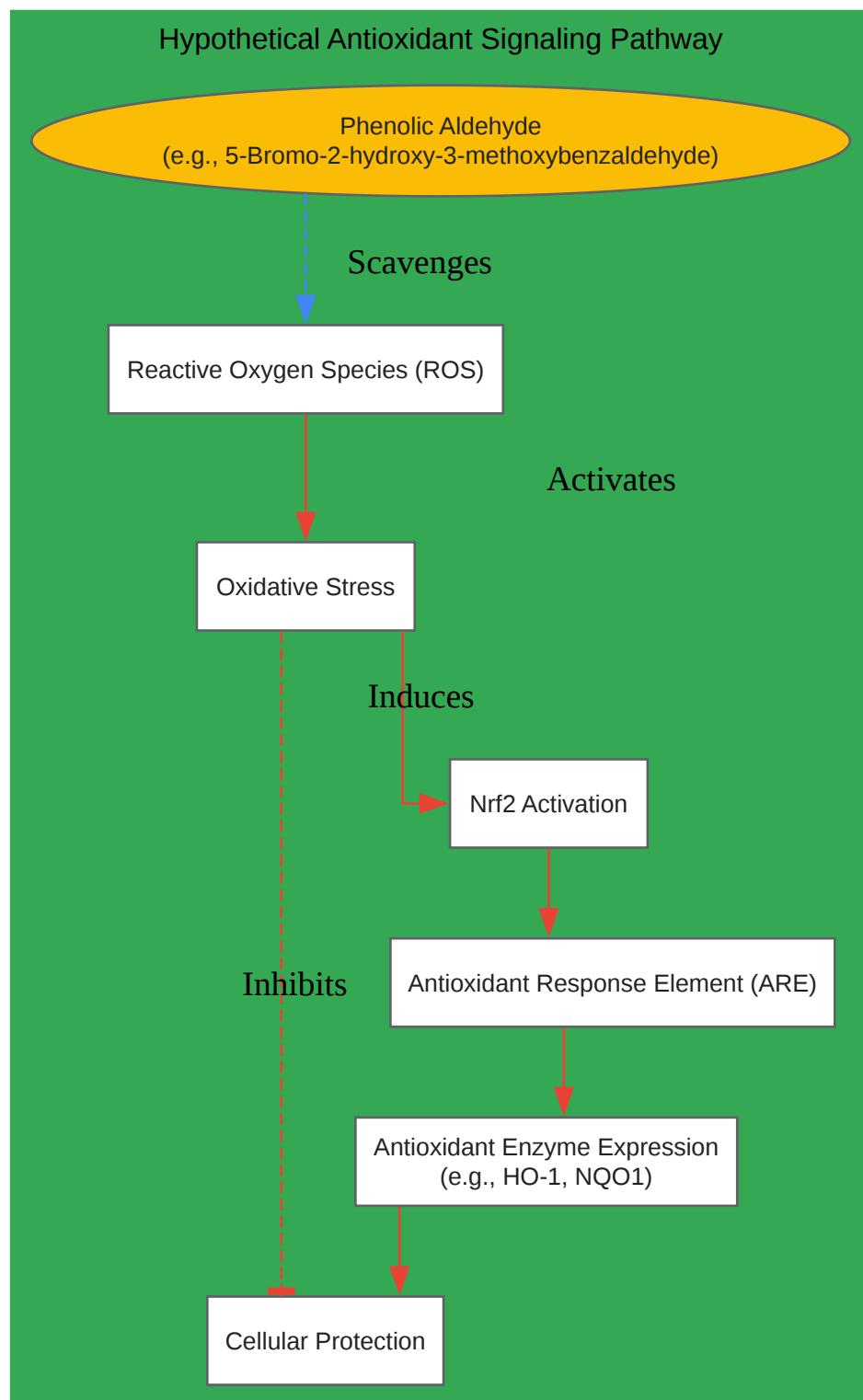
Visualized Workflows and Pathways

To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.



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Caption: Experimental workflow for comparative biological activity screening.



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Caption: Simplified antioxidant signaling pathway potentially modulated by phenolic aldehydes.

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